3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine
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Overview
Description
3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine is an organic compound that features a unique combination of a fluoro-substituted indane moiety and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoro-1-methyl-2,3-dihydro-1H-indene-4-ol.
Formation of Azetidine Ring: The indene-4-ol is then reacted with azetidine under specific conditions to form the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluoro group and other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted indane moiety may enhance binding affinity and specificity, while the azetidine ring can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: This compound shares the indane core structure but lacks the azetidine ring and fluoro substitution.
3-Methyl-1-indanone: Similar indane structure with a methyl group instead of the fluoro and azetidine substituents.
Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)-: Another indane derivative with different substituents.
Uniqueness
3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine is unique due to the combination of the fluoro-substituted indane moiety and the azetidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
786627-81-4 |
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Molecular Formula |
C13H16FNO |
Molecular Weight |
221.27 g/mol |
IUPAC Name |
3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine |
InChI |
InChI=1S/C13H16FNO/c1-8-2-3-11-12(8)4-9(14)5-13(11)16-10-6-15-7-10/h4-5,8,10,15H,2-3,6-7H2,1H3 |
InChI Key |
XWJBNFNGCQNNJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1C=C(C=C2OC3CNC3)F |
Origin of Product |
United States |
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